molecular formula C9H10ClNO B11911981 3-(4-Chlorophenyl)-3-oxetanamine

3-(4-Chlorophenyl)-3-oxetanamine

Cat. No.: B11911981
M. Wt: 183.63 g/mol
InChI Key: FQUPJAVDXIORJK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-oxetanamine is an organic compound characterized by the presence of an oxetane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-oxetanamine typically involves the formation of the oxetane ring followed by the introduction of the chlorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzyl alcohol with an amine in the presence of a cyclizing agent can yield the desired oxetane derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-oxetanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxetane ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

3-(4-Chlorophenyl)-3-oxetanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-oxetanamine involves its interaction with specific molecular targets. The oxetane ring and chlorophenyl group can interact with enzymes and receptors, influencing various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require stability and reactivity under certain conditions.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(4-chlorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2

InChI Key

FQUPJAVDXIORJK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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